molecular formula C16H11BrN2O2 B13925352 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile

2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile

Cat. No.: B13925352
M. Wt: 343.17 g/mol
InChI Key: HIJMQJZTZBQGJR-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile typically involves a multi-step process. One common method includes the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to form the oxazole ring . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the aminocarbonylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the bromine and nitrile groups, making it less reactive in certain chemical reactions.

    2-(4-Bromophenyl)benzoxazole: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.

    5-(Hydroxymethyl)benzoxazole: Lacks the bromine and nitrile groups, making it less versatile in synthetic applications.

Uniqueness

2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile is unique due to the presence of both bromine and nitrile groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)-5-(hydroxymethyl)-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C16H11BrN2O2/c1-9-12(3-2-4-13(9)17)16-19-14-6-10(8-20)5-11(7-18)15(14)21-16/h2-6,20H,8H2,1H3

InChI Key

HIJMQJZTZBQGJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)CO

Origin of Product

United States

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